molecular formula C20H21N3O6 B12499926 Methyl 5-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Methyl 5-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12499926
M. Wt: 399.4 g/mol
InChI Key: CAUZTBYSHQEGRG-UHFFFAOYSA-N
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Description

Methyl 5-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoate ester, a nitrophenyl group, and a morpholine ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of 3-methylphenyl is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Acylation: The nitrated product is then subjected to Friedel-Crafts acylation using an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the 3-methyl-4-nitrophenyl ketone.

    Amidation: The ketone is then reacted with 5-amino-2-(morpholin-4-yl)benzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

    Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalytic amount of sulfuric acid to yield the desired methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.

    Nucleophiles: Amines, alcohols.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Reduction: 5-{[(3-methyl-4-aminophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 5-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoic acid and methanol.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of Methyl 5-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets within biological systems. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various enzymes and proteins, potentially inhibiting their activity. The morpholine ring may also contribute to its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Methyl 5-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate can be compared with other similar compounds such as:

    Methyl 5-{[(4-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate: Lacks the methyl group on the phenyl ring, which may affect its reactivity and binding properties.

    Methyl 5-{[(3-methyl-4-aminophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate: Contains an amino group instead of a nitro group, which significantly alters its chemical reactivity and biological activity.

    Methyl 5-{[(3-methyl-4-nitrophenyl)carbonyl]amino}-2-(piperidin-4-yl)benzoate: Contains a piperidine ring instead of a morpholine ring, which may influence its pharmacokinetic properties and target specificity.

These comparisons highlight the unique structural features and potential advantages of this compound in various applications.

Properties

Molecular Formula

C20H21N3O6

Molecular Weight

399.4 g/mol

IUPAC Name

methyl 5-[(3-methyl-4-nitrobenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C20H21N3O6/c1-13-11-14(3-5-17(13)23(26)27)19(24)21-15-4-6-18(16(12-15)20(25)28-2)22-7-9-29-10-8-22/h3-6,11-12H,7-10H2,1-2H3,(H,21,24)

InChI Key

CAUZTBYSHQEGRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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